QL-IX-55 - 1223002-54-7

QL-IX-55

Catalog Number: EVT-253547
CAS Number: 1223002-54-7
Molecular Formula: C24H14F4N4O
Molecular Weight: 450.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
QL-IX-55(cas 1223002-54-7) is a selective ATP-competitive inhibitor of mTORC1/2 with IC50s of 50/50/10-50 nM for Human mTORC1/Yeast mTORC1/Yeast mTORC2, respectively.  The functional target of QL-IX-55 is the ATP-binding site of TOR2 as evidenced by the discovery of resistant alleles of TOR2 through rational design and unbiased selection strategies. QL-IX-55 is capable of potently inhibiting both TOR complex 1 and 2 (TORC1 and TORC2) as demonstrated by biochem. IP kinase assays (IC50 <50 nM) and cellular assays for inhibition of substrate YPK1 phosphorylation. In contrast to rapamycin, QL-IX-55 is capable of inhibiting TORC2-dependent transcription, which suggests that this compd. will be a powerful probe to dissect the Tor2/TORC2-related signaling pathway in yeast.
Source and Classification

QL-IX-55 is classified as a small molecule inhibitor, specifically targeting the mTOR signaling pathway. Its chemical identity is cataloged under the CAS number 1223002-54-7, which facilitates its recognition in scientific literature and databases . The compound is synthesized through various methods that involve complex organic reactions to form its unique structure.

Synthesis Analysis

Methods

The synthesis of QL-IX-55 typically involves a multi-step process that integrates the formation of quinoline and pyrrolidine rings, followed by functionalization. One common synthetic route begins with a quinoline derivative, which is reacted with a pyrrolidine derivative in the presence of specific solvents such as tetrahydrofuran. Catalysts may also be employed to enhance reaction efficiency.

Technical Details

The industrial production of QL-IX-55 may utilize advanced techniques like continuous flow synthesis to optimize yield and purity. This method allows for better control over reaction conditions, leading to consistent product quality across batches. The synthesis often requires careful temperature management and inert atmospheres to prevent degradation or unwanted side reactions.

Molecular Structure Analysis

Structure

QL-IX-55 features a complex molecular structure characterized by a quinoline moiety linked to a pyrrolidine ring via a sulfonyl group. This structural arrangement is crucial for its interaction with the ATP-binding site of mTOR kinases, facilitating its inhibitory action .

Data

The molecular formula of QL-IX-55 is C18H20N2O3S, with a molecular weight of approximately 342.43 g/mol. Detailed structural analyses using techniques like X-ray crystallography or NMR spectroscopy would provide insights into the precise spatial arrangement of atoms within the compound, although specific structural data from such studies were not detailed in the available sources.

Chemical Reactions Analysis

Reactions

QL-IX-55 can participate in various chemical reactions, including:

  1. Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
  2. Reduction: Reduction reactions can modify functional groups within the compound.
  3. Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline or pyrrolidine rings.

Technical Details

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions typically require controlled temperatures and inert atmospheres to minimize side reactions.

Mechanism of Action

QL-IX-55 exerts its biological effects primarily through inhibition of mTORC1 and mTORC2 pathways. By competing with ATP for binding at the active site of these kinases, QL-IX-55 disrupts their phosphorylation activity, leading to altered downstream signaling cascades that affect cell growth and metabolism. Notably, it has been shown to modulate gene expression related to cell proliferation and survival .

Data

In studies involving yeast models, QL-IX-55 demonstrated significant effects on transcriptional outputs associated with both mTOR complexes, indicating its dual role in regulating cellular responses under various conditions .

Physical and Chemical Properties Analysis

Physical Properties

QL-IX-55 is characterized by several physical properties:

  • Appearance: Typically exists as a solid or crystalline compound.
  • Solubility: Soluble in polar solvents like dimethyl sulfoxide (DMSO), which is commonly used for dissolution in biological assays.

Chemical Properties

Key chemical properties include:

  • Stability: The compound's stability under physiological conditions is crucial for its efficacy as an inhibitor.
  • Reactivity: Reactivity profiles indicate potential interactions with other biomolecules, which are important for understanding its pharmacological effects.
Applications

QL-IX-55 has significant potential in scientific research, particularly in cancer biology. Its ability to inhibit mTOR signaling makes it a candidate for studies aimed at understanding tumor growth mechanisms and developing novel therapeutic strategies against cancers that exhibit aberrant mTOR activity. Additionally, it may be useful in exploring metabolic disorders where mTOR plays a pivotal role .

Introduction to QL-IX-55

Discovery and Historical Context of mTOR Inhibitors

The discovery of QL-IX-55 originated from an unbiased, medium-throughput cell proliferation screen of a 1,000-compound kinase inhibitor library in Saccharomyces cerevisiae. Researchers utilized a drug-sensitized yeast strain (RDY98) with deletions in ERG6 (impairing ergosterol biosynthesis) and the ABC transporters PDR1 and PDR3 to overcome intrinsic drug efflux challenges. Screening at 10 µM identified structural analogs of Torin1 (a first-generation ATP-competitive mTOR inhibitor) with potent growth-inhibitory effects. Subsequent titration studies revealed QL-IX-55 as the most potent analog, achieving 50% growth inhibition (GI₅₀) at 163 nM in sensitized yeast. Crucially, QL-IX-55 exhibited no significant activity below 10 µM in wild-type yeast strains, underscoring the necessity of efflux pump ablation for cellular efficacy [1].

This discovery occurred against a backdrop of limitations inherent to earlier mTOR inhibitors:

  • Rapamycin and analogs (Rapalogs): These allosteric inhibitors form a complex with FKBP12, which then binds the FKBP12-rapamycin binding (FRB) domain of mTOR, selectively inhibiting mTORC1. Their inability to target mTORC2 and variable substrate inhibition within mTORC1 constrained their utility as complete pathway probes [1].
  • First-generation ATP-competitive inhibitors (e.g., PP242, Torin1): While overcoming rapamycin's limitations by targeting the catalytic site, these often exhibited weaker cellular potency or less favorable selectivity profiles. For example, Torin1 showed a GI₅₀ of 450 nM in the same sensitized yeast model, approximately 2.7-fold higher than QL-IX-55 [1].

Table 1: Comparative Profile of Key mTOR Inhibitors

InhibitorMechanismPrimary Target(s)Cellular GI₅₀ (Sensitized S. cerevisiae)Key Limitation
RapamycinAllosteric (FKBP12-FRB dependent)mTORC1Not applicable (fungal growth not inhibited via TORC1 alone)No inhibition of mTORC2; incomplete mTORC1 suppression
Torin1ATP-competitivemTORC1/mTORC2450 nMLower cellular potency than QL-IX-55
AZD8055ATP-competitivemTORC1/mTORC2>1 µMPoor activity in yeast screening
QL-IX-55ATP-competitivemTORC1/mTORC2163 nMRequires efflux-compromised strains for cellular efficacy in yeast

Structural and Functional Significance of QL-IX-55 in Targeted Therapy Research

QL-IX-55 (Chemical Name: C₂₄H₁₄F₄N₄O; Molecular Weight: 450.39 g/mol; CAS: 1223002-54-7) possesses a distinct chemical scaffold optimized for potent mTOR kinase domain engagement. Its structure features an aminopyrimidine core, critical for forming a hydrogen bond with tyrosine 2166 (Y2166) deep within the ATP-binding pocket of yeast Tor2 (corresponding to a conserved residue in human mTOR). A trifluoromethyl phenyl group contributes to hydrophobic interactions within the pocket. This precise molecular architecture underpins its high-affinity binding and selectivity [1] [3].

Functionally, QL-IX-55 demonstrates exceptional potency against both TOR complexes:

  • Biochemical Inhibition: Immunoprecipitation kinase assays using TORC1 (tagged Kog1) and TORC2 (tagged Avo3) from yeast demonstrated potent inhibition of both complexes, with IC₅₀ values consistently below 50 nM. This contrasted with Torin1 (IC₅₀ = 500 nM for TORC1, 250-500 nM for TORC2) and inactive analogs like QL-VIII-56. ATP competition assays confirmed its ATP-competitive mechanism, distinct from rapamycin's allosteric mode [1].
  • Cellular Pathway Suppression: In yeast, QL-IX-55 inhibited phosphorylation of the TORC2 substrate YPK1 and modulated transcriptional outputs of both TORC1 and TORC2. Notably, it suppressed TORC2-dependent transcription, a feat unattainable with rapamycin, providing a unique tool to dissect TORC2-specific signaling [1].
  • Selectivity Profile: Profiling against 440 human kinases (DiscoveRx KinomeScan™) at 1 µM revealed QL-IX-55 binds strongly to human mTOR and related PI3Ks but exhibits remarkable selectivity across the wider kinome. This selectivity profile positions it favorably as a research probe compared to broader kinase inhibitors [1].
  • Resistance Mechanisms: Rational design and unbiased selection strategies identified resistance-conferring mutations within the Tor2 kinase domain, definitively establishing Tor2/TORC2 as the primary functional target. Key mutations included:
  • Y2166F: Disrupts a critical hydrogen bond with the inhibitor's aminopyrimidine.
  • I2290S: Located near the DFG motif (activation loop), likely affecting inhibitor binding kinetics.
  • Double Mutant I2290S/Y2166F: Conferring ~9-fold increase in GI₅₀ and ~20-fold increase in biochemical IC₅₀, confirming on-target activity [1].

Table 2: Key Resistance Mutations in Yeast TOR2 Conferring QL-IX-55 Resistance

MutationLocation Relative to Kinase DomainFold Increase in GI₅₀Fold Increase in IC₅₀Postulated Mechanism
Y2166FATP-binding pocket4Significant (Data incomplete)Loss of critical H-bond to aminopyrimidine
I2290SProximal to DFG motif5Significant (Data incomplete)Altered binding pocket conformation near activation loop
K2293IKinase domainMinimal-Unknown (minimal impact alone)
I2290S/Y2166FATP-binding pocket & DFG proximity9~20Combined effect of H-bond loss and conformational change

Key Research Gaps in Dual mTORC1/mTORC2 Inhibition

Despite its utility as a research tool, QL-IX-55 highlights critical gaps in the field of dual mTORC1/mTORC2 inhibition:

  • Translational Challenges from Yeast Models to Mammalian Systems: QL-IX-55's cellular efficacy is demonstrably dependent on genetically impaired efflux pathways (pdr1Δ pdr3Δ) and altered membrane permeability (erg6Δ) in yeast. Achieving effective intracellular concentrations in mammalian cells, particularly in vivo, remains a significant hurdle. While its in vitro potency against human mTORC1 (IC₅₀ ~50 nM) is established [3], translating this to robust cellular or in vivo models requires extensive medicinal chemistry optimization for pharmacokinetics, bioavailability, and evasion of mammalian efflux mechanisms like P-glycoprotein [1].

  • Understanding the Full Spectrum of On-Target vs. Off-Target Effects: Although highly selective within the kinome, comprehensive selectivity profiling against all potential non-kinase targets and within complex cellular proteomes is lacking. Furthermore, the consequences of chronic, complete mTORC1 and mTORC2 inhibition in normal and diseased cells are incompletely understood. Rapamycin's immunosuppressive effects are well-known, but the systemic physiological impact of potent dual-complex inhibition may differ significantly, potentially involving metabolic dysregulation or unforeseen compensatory pathways [1] [6].

  • Exploiting the Neurodevelopmental Window: Clinical evidence suggests mTOR inhibitors like sirolimus may only improve neurocognitive outcomes in tuberous sclerosis complex (TSC) if administered pre-symptomatically, potentially during a critical early developmental window (e.g., under 4 months of age) [2]. While not directly tested with QL-IX-55, this underscores a fundamental gap: How do ATP-competitive inhibitors like QL-IX-55, which profoundly and acutely shut down mTOR kinase activity, impact developing neuronal circuits compared to the partial/modulated inhibition by rapalogs? Research using such potent tools is needed to define optimal timing, intensity, and duration of mTOR suppression for neurodevelopmental disorders [2].

  • Overcoming Intrinsic and Acquired Resistance in Malignancy: While QL-IX-55 resistance in yeast maps clearly to TOR2 mutations, resistance mechanisms in human cancers are likely more complex. These could include upstream pathway reactivation (e.g., PI3K, AKT amplification), parallel survival pathway activation, or microenvironmental protection. QL-IX-55's structural class provides a basis for developing next-generation inhibitors resilient to common resistance mutations near the ATP-binding pocket, but identifying effective combination strategies to prevent or bypass resistance in heterogeneous tumors is an ongoing challenge [1] [6].

Table 3: Key Research Gaps Highlighted by QL-IX-55 Biology

Research GapEvidence from QL-IX-55 StudiesFuture Research Needs
Drug Delivery & BioavailabilityEfficacy only in efflux/ergosterol-deficient yeast strainsDevelop formulations/analogs overcoming mammalian efflux; optimize pharmacokinetics for in vivo models
Chronic Effects of Complete mTOR ShutdownN/A (Primarily acute studies)Longitudinal studies on cellular/organismal homeostasis, immune function, and metabolism under sustained dual inhibition
Impact on Neurodevelopment TimingIndirect (Clinical trial protocols for rapalogs in infants)Use potent dual inhibitors in developmental models to map critical mTOR-dependent windows for brain maturation
Resistance Mechanisms in CancerTOR2 kinase domain mutations confer yeast resistanceIdentify resistance mechanisms in human cancer models; design inhibitors targeting resistant mutants; develop rational combination therapies

QL-IX-55 stands as a structurally refined, highly potent, and selective ATP-competitive inhibitor of both TOR complexes. Its discovery via phenotypic screening in sensitized yeast and subsequent target validation through rigorous biochemical and genetic approaches exemplify a powerful strategy for probe development. While serving as an invaluable tool for basic research into TORC2 signaling and the consequences of acute, complete mTOR pathway suppression, QL-IX-55 also illuminates critical challenges. Addressing the translational barriers, understanding the long-term consequences of profound mTOR inhibition, defining therapeutic windows in development, and conquering resistance mechanisms represent essential frontiers for leveraging the full potential of this class of targeted agents. Future research exploiting the precise molecular interactions defined by QL-IX-55 binding holds promise for designing next-generation inhibitors with improved drug-like properties and resilience to resistance.

Chemical Compounds Mentioned:

  • QL-IX-55
  • Rapamycin (Sirolimus)
  • Torin1
  • AZD8055
  • PP242
  • KU63794
  • WYE354
  • 1-napthylmethyl-PP1 (1-NM-PP1)
  • CID3528206
  • QL-VIII-56
  • Everolimus (Afinitor)
  • Temsirolimus (Torisel)
  • Ridaforolimus
  • Sirolimus (Rapamune)
  • FYARRO (sirolimus albumin-bound nanoparticles)

Properties

CAS Number

1223002-54-7

Product Name

QL-IX-55

IUPAC Name

9-(6-aminopyridin-3-yl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]benzo[h][1,6]naphthyridin-2-one

Molecular Formula

C24H14F4N4O

Molecular Weight

450.4 g/mol

InChI

InChI=1S/C24H14F4N4O/c25-19-5-4-16(10-18(19)24(26,27)28)32-22(33)8-3-15-12-30-20-6-1-13(9-17(20)23(15)32)14-2-7-21(29)31-11-14/h1-12H,(H2,29,31)

InChI Key

MXRMEHBVJBSIPI-UHFFFAOYSA-N

SMILES

C1=CC2=NC=C3C=CC(=O)N(C3=C2C=C1C4=CN=C(C=C4)N)C5=CC(=C(C=C5)F)C(F)(F)F

Synonyms

9-(6-aminopyridin-3-yl)-1-(4-fluoro-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one

Canonical SMILES

C1=CC2=NC=C3C=CC(=O)N(C3=C2C=C1C4=CN=C(C=C4)N)C5=CC(=C(C=C5)F)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.